molecular formula C22H21NO3 B4924408 2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4924408
M. Wt: 347.4 g/mol
InChI Key: UZFDRFFDCWYPFY-UHFFFAOYSA-N
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Description

2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a hexahydro-1H-4,7-methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, followed by the opening of the epoxide with nucleophiles . This process can yield various derivatives, including amino and triazole derivatives, through the reaction with sodium azide . Hydroxyl analogues can be obtained from cis-hydroxylation, and the hydroxyl groups can be converted to acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. Key considerations would include the availability of starting materials, reaction efficiency, and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium azide for nucleophilic substitution, and various acids and bases for other transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the derivatives used. For example, in anticancer research, the compound may interact with cellular pathways to inhibit cancer cell growth .

Comparison with Similar Compounds

2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be compared with other similar compounds, such as norcantharimide derivatives. These compounds share a similar tricyclic imide skeleton and have been studied for their anticancer properties . The unique structure of this compound, particularly the presence of the methoxy and phenyl groups, distinguishes it from other related compounds .

List of Similar Compounds

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-13-2-8-17(9-3-13)26-18-10-6-16(7-11-18)23-21(24)19-14-4-5-15(12-14)20(19)22(23)25/h2-3,6-11,14-15,19-20H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFDRFFDCWYPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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